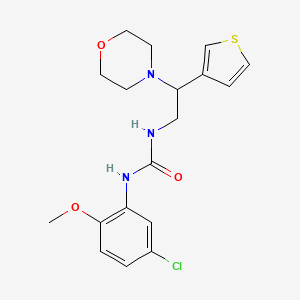

1-(5-Chloro-2-methoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Urea Core: Reacting an isocyanate with an amine to form the urea linkage.

Functional Group Introduction: Introducing the chloro, methoxy, and thiophene groups through various substitution reactions.

Morpholine Addition: Incorporating the morpholine moiety via nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: Potentially forming sulfoxides or sulfones if the thiophene ring is involved.

Reduction: Reducing the nitro or carbonyl groups if present.

Substitution: Halogen substitution reactions, especially involving the chloro group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Investigating its effects on biological systems, possibly as an enzyme inhibitor or receptor ligand.

Medicine: Exploring its potential as a therapeutic agent for diseases, given its structural complexity.

Industry: Utilized in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action for 1-(5-Chloro-2-methoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form various interactions (hydrogen bonds, hydrophobic interactions) with these targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

1-(5-Chloro-2-methoxyphenyl)-3-(2-morpholinoethyl)urea: Lacks the thiophene group.

1-(5-Chloro-2-methoxyphenyl)-3-(2-thiophen-3-yl)ethyl)urea: Lacks the morpholine group.

1-(5-Chloro-2-methoxyphenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea: Thiophene group at a different position.

Uniqueness

1-(5-Chloro-2-methoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

The compound 1-(5-Chloro-2-methoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea , commonly referred to as CMU , is a synthetic urea derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

CMU is characterized by its unique structural features, which include:

- A chloro-substituted methoxyphenyl group.

- A morpholino moiety.

- A thiophene ring.

This structural diversity contributes to its interaction with various biological targets, enhancing its potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of CMU. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that CMU exhibited significant antiproliferative activity against U937 cells with an IC50 value of approximately 16.23 μM, outperforming etoposide (IC50 = 17.94 μM) in some assays .

Table 1: Anticancer Activity of CMU

Antimicrobial Activity

CMU also displays antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing promising results. For example, compounds structurally related to CMU demonstrated minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Streptococcus pyogenes ranging from 0.03 to 0.12 μg/mL .

Table 2: Antimicrobial Activity of Related Compounds

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.03 - 0.06 | |

| Streptococcus pyogenes | 0.06 - 0.12 |

Anti-inflammatory Effects

The anti-inflammatory potential of CMU has been explored in several models. Research indicates that urea derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism through which CMU may exert anti-inflammatory effects .

The biological activity of CMU is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease processes:

- Inhibition of Protein Kinases : The thiourea moiety in CMU has shown affinity for tyrosine kinases, which play crucial roles in cancer cell signaling pathways .

- Modulation of Cytokine Production : By inhibiting the production of pro-inflammatory cytokines, CMU may contribute to reduced inflammation and associated pathologies .

Case Studies and Research Findings

Several case studies have provided insights into the efficacy of CMU:

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines have consistently demonstrated the compound's ability to induce apoptosis and inhibit cell cycle progression.

- Animal Models : Animal studies have indicated that treatment with CMU leads to significant tumor reduction in xenograft models, supporting its potential as an anticancer agent.

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O3S/c1-24-17-3-2-14(19)10-15(17)21-18(23)20-11-16(13-4-9-26-12-13)22-5-7-25-8-6-22/h2-4,9-10,12,16H,5-8,11H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXPPRCRIDGPFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CSC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.